![molecular formula C11H12ClNO3 B1268263 Ethyl 3-[(chloroacetyl)amino]benzoate CAS No. 58915-19-8](/img/structure/B1268263.png)
Ethyl 3-[(chloroacetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl 3-[(chloroacetyl)amino]benzoate consists of an ethyl ester group attached to a benzoate core, with a chloroacetyl amino group at the 3-position. The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-[(chloroacetyl)amino]benzoate include a predicted density of 1.283±0.06 g/cm3 and a predicted boiling point of 417.8±30.0 °C . The molecular weight is 241.67 g/mol.Aplicaciones Científicas De Investigación
Electro-Optical Applications
- Application Summary: Ethyl 4-amino benzoate has been studied for its potential in electro-optical applications. It was grown as a bulk size crystal using a single zone transparent resistive furnace due to difficulties in growth via a solution growth technique .
- Methods of Application: The structure of the grown crystal was examined using single crystal X-ray diffraction. The strain in the lattice of the grown crystal was evaluated using the Hall–Williamson relation. The quality of the grown crystal was examined using a high resolution X-ray diffraction technique .
- Results: The crystal was found to possess reasonably good transmittance over the visible spectrum. The optical band gap was also evaluated using Tauc’s plot. The laser damage threshold value was calculated using a Nd:YAG laser .
Local Anesthetics
- Application Summary: Benzoate compounds have been designed and synthesized for use as local anesthetics .
- Methods of Application: Tetracaine and pramocaine were used as the lead compounds to design benzoate compounds. The target molecule was modified by bioisostere formation and modification with alkyl groups .
- Results: The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia and acute toxicity tests. Some compounds showed a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
Synthesis of New Compounds
- Application Summary: Benzoate compounds can be designed and synthesized to create new compounds with potential applications in various fields .
- Methods of Application: The target molecule is modified by bioisostere formation and modification with alkyl groups. A route with high total yields, mild conditions, and simple operation is selected for the synthesis of the new target compounds .
- Results: A total of 16 compounds were designed and synthesized. The results of biological activity experiments showed that some compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
Ester Chemistry
- Application Summary: Esters, including benzoate compounds, have several commercial and synthetic applications. They are used in many fabrics, can be used in surgery to repair or replace diseased sections of blood vessels, and are used to make bottles for soda pop and other beverages .
- Methods of Application: Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids. They can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .
- Results: Esters are readily synthesized and naturally abundant. They are frequently the source of flavors and aromas in many fruits and flowers. Esters also make up the bulk of animal fats and vegetable oils .
Synthesis of Biologically Active Compounds
- Application Summary: Benzoate compounds can be used in the synthesis of biologically active compounds. These compounds can have various applications, including as local anesthetics .
- Methods of Application: The target molecule is designed using tetracaine and pramocaine as the lead compounds. The target molecule is then modified by bioisostere formation and modification with alkyl groups. A route with high total yields, mild conditions, and simple operation is selected for the synthesis of the new target compounds .
- Results: A total of 16 compounds were designed and synthesized. The results of biological activity experiments showed that some compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
Cyanoacetylation of Amines
- Application Summary: Benzoate compounds can be used in the cyanoacetylation of amines. This process can be used in the formation of biologically active compounds .
- Methods of Application: The specific methods of application for this process would depend on the specific compounds being used and the desired end product .
- Results: The results of this process would also depend on the specific compounds being used and the desired end product .
Propiedades
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-4-3-5-9(6-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRKWJKNWBWCPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277742 |
Source


|
| Record name | Ethyl 3-[(2-chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(chloroacetyl)amino]benzoate | |
CAS RN |
58915-19-8 |
Source


|
| Record name | Ethyl 3-[(2-chloroacetyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58915-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[(2-chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

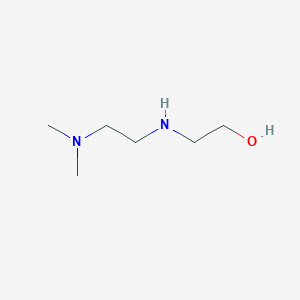
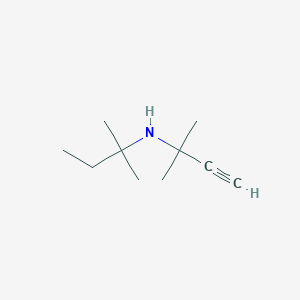

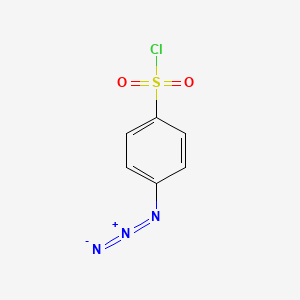
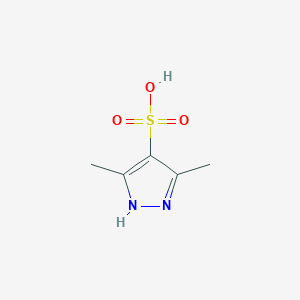
![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)
![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)


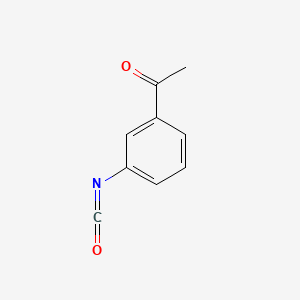
![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)


